An In-depth Technical Guide on the Chemical Properties of 4-Formyl-2,6-dimethylbenzoic acid
An In-depth Technical Guide on the Chemical Properties of 4-Formyl-2,6-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2,6-dimethylbenzoic acid, a polysubstituted aromatic carboxylic acid, presents a unique scaffold for chemical synthesis and drug discovery. Its bifunctional nature, containing both a reactive aldehyde and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules. The steric hindrance provided by the two methyl groups ortho to the carboxylic acid can influence its reactivity and conformational properties, offering interesting possibilities for the design of targeted molecules. This technical guide provides a comprehensive overview of the known chemical properties of 4-Formyl-2,6-dimethylbenzoic acid, alongside generalized experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
Limited experimental data is available for 4-Formyl-2,6-dimethylbenzoic acid. The following table summarizes the available quantitative data. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 306296-76-4 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Boiling Point (Predicted) | 342.4 ± 35.0 °C | [2] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Predicted XlogP | 1.6 | [1] |
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.07027 |
| [M+Na]⁺ | 201.05221 |
| [M-H]⁻ | 177.05571 |
| [M+NH₄]⁺ | 196.09681 |
| [M+K]⁺ | 217.02615 |
| [M+H-H₂O]⁺ | 161.06025 |
| Data from PubChemLite[1] |
Synthesis and Purification
Hypothetical Synthetic Pathway
A potential synthetic route could start from 2,6-dimethyltoluene. The synthesis would involve the oxidation of one of the methyl groups to a carboxylic acid, followed by formylation at the para-position.
General Experimental Protocol for Synthesis (Example: Vilsmeier-Haack Formylation)
This protocol is a general representation and would require optimization for the specific substrate.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of the starting material (e.g., 2,6-dimethylbenzoic acid) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
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Reagent Preparation: In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).
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Reaction: Cool the flask containing the substrate to 0°C and slowly add the Vilsmeier reagent dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours.
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Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 6-7.
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectroscopic Characterization
Experimental spectroscopic data for 4-Formyl-2,6-dimethylbenzoic acid is not available. Below are the expected spectral features based on its structure and general principles of spectroscopy.
¹H NMR Spectroscopy (Expected Features)
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Aldehydic Proton (-CHO): A singlet peak in the region of 9.5-10.5 ppm.
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Aromatic Protons: Two singlets in the aromatic region (7.0-8.0 ppm) corresponding to the two protons on the benzene ring.
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Methyl Protons (-CH₃): A singlet integrating to six protons in the region of 2.2-2.6 ppm, corresponding to the two methyl groups.
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Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Expected Features)
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Carbonyl Carbon (C=O) of Aldehyde: A peak in the region of 190-200 ppm.
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Carbonyl Carbon (C=O) of Carboxylic Acid: A peak in the region of 165-185 ppm.
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Aromatic Carbons: Several peaks in the region of 120-150 ppm.
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Methyl Carbons (-CH₃): A peak in the region of 15-25 ppm.
FT-IR Spectroscopy (Expected Features)
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O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
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C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
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C-H Stretch (Aromatic and Alkyl): Absorption bands in the region of 2850-3100 cm⁻¹.
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C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry
The fragmentation pattern in mass spectrometry would be expected to show a molecular ion peak (M⁺) and characteristic fragments resulting from the loss of functional groups.
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Loss of -OH from carboxylic acid: [M - 17]⁺
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Loss of -CHO (formyl group): [M - 29]⁺
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Loss of -COOH (carboxyl group): [M - 45]⁺
Biological Activity and Drug Development Potential
As of the latest literature search, there is no specific information available regarding the biological activity of 4-Formyl-2,6-dimethylbenzoic acid or its involvement in any signaling pathways. However, substituted benzoic acid derivatives are a common motif in medicinal chemistry, and this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents. The presence of the aldehyde group allows for the facile introduction of various pharmacophores through reactions such as reductive amination or Wittig reactions.
Logical Workflow for Chemical Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a novel chemical entity like 4-Formyl-2,6-dimethylbenzoic acid.
Conclusion
4-Formyl-2,6-dimethylbenzoic acid is a chemical compound with potential as a versatile building block in organic synthesis and medicinal chemistry. While detailed experimental data on its properties and synthesis are currently limited, this guide provides a summary of the available information and outlines general procedures for its preparation and characterization. Further research is warranted to fully elucidate its chemical and biological properties, which could pave the way for its application in the development of novel molecules with therapeutic potential. Researchers are encouraged to perform experimental validation of the predicted properties and to explore the synthetic utility of this compound.



